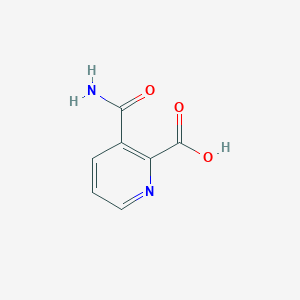

3-Carbamoylpicolinic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-9-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDAWEVRGAIHJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437976 |

Source

|

| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4733-65-7 |

Source

|

| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carbamoylpicolinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 3-Carbamoylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-carbamoylpicolinic acid, a valuable building block in the development of pharmaceuticals and agrochemicals. The document details two principal methodologies: an enzymatic approach leveraging whole-cell biocatalysis and a chemical synthesis route starting from 2,3-pyridinedicarboxylic anhydride. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthesis strategy for their specific needs. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application.

Introduction

This compound, also known as 3-carbamoylpyridine-2-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a carboxamide group on a pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules. This guide explores the core methodologies for its production, focusing on providing actionable data and protocols for laboratory and process development settings.

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound offers a highly selective and environmentally benign alternative to traditional chemical methods. The primary approach involves the regioselective hydrolysis of 2,3-pyridinedicarboximide, catalyzed by an imidase enzyme from microbial sources.

Core Reaction

The enzymatic synthesis is achieved through the use of whole cells of Arthrobacter ureafaciens, which possess an imidase that selectively hydrolyzes one of the two imide bonds in 2,3-pyridinedicarboximide. This regioselectivity is crucial for obtaining the desired this compound isomer.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the whole-cell catalysis method using Arthrobacter ureafaciens.

2.2.1. Materials and Equipment

-

Arthrobacter ureafaciens strain (e.g., O-86)

-

Growth medium (e.g., nutrient broth)

-

2,3-Pyridinedicarboximide (substrate)

-

Cyclohexanone (organic solvent)

-

Phosphate buffer (pH 5.5)

-

Shaking incubator

-

Centrifuge

-

Reaction vessel

-

pH meter

-

Analytical instrumentation (e.g., HPLC)

2.2.2. Procedure

-

Cultivation of Arthrobacter ureafaciens : Inoculate a suitable growth medium with Arthrobacter ureafaciens. Incubate the culture in a shaking incubator under optimal growth conditions (typically 28-30°C for 24-48 hours) until a sufficient cell density is reached.

-

Cell Harvesting : Harvest the bacterial cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

-

Reaction Setup : Prepare a two-phase reaction system. The aqueous phase consists of the washed Arthrobacter ureafaciens cells suspended in a phosphate buffer at pH 5.5. The organic phase is cyclohexanone, which serves to dissolve the substrate and minimize its spontaneous hydrolysis in the aqueous phase.

-

Substrate Addition : Dissolve the 2,3-pyridinedicarboximide substrate in the cyclohexanone. Add the substrate solution to the aqueous cell suspension. To maximize the yield, periodic addition of the substrate is recommended.

-

Enzymatic Reaction : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 2 hours). Monitor the pH and adjust as necessary to maintain it at 5.5.

-

Product Recovery : After the reaction is complete, separate the aqueous and organic phases. The product, this compound, will be predominantly in the aqueous phase.

-

Purification : Remove the bacterial cells from the aqueous phase by centrifugation or filtration. The resulting supernatant can be further purified by methods such as crystallization or chromatography to isolate the this compound.

Quantitative Data

The enzymatic synthesis method has been shown to be highly efficient under optimized conditions.

| Parameter | Value | Reference |

| Substrate | 2,3-Pyridinedicarboximide | [1] |

| Biocatalyst | Intact Arthrobacter ureafaciens cells | [1] |

| Reaction System | Water-cyclohexanone two-phase system | [1] |

| pH | 5.5 | [1] |

| Reaction Time | 2 hours | [1] |

| Molar Conversion Yield | 91.5% | [1] |

| Regioisomeric Purity | 94.5% | [1] |

Experimental Workflow

Chemical Synthesis Pathway

The chemical synthesis of this compound typically proceeds from 2,3-pyridinedicarboxylic acid, which is first converted to its anhydride. The subsequent reaction of the anhydride with an appropriate nitrogen source yields the desired product.

Core Reaction

The key steps in the chemical synthesis are:

-

Anhydride Formation : Dehydration of 2,3-pyridinedicarboxylic acid to form 2,3-pyridinedicarboxylic anhydride.

-

Aminolysis : Reaction of the anhydride with a nitrogen nucleophile, such as ammonia, to selectively open the anhydride ring and form the carbamoyl group at the 3-position.

Experimental Protocol: Chemical Synthesis

This protocol outlines a general method for the synthesis of this compound from 2,3-pyridinedicarboxylic anhydride.

3.2.1. Materials and Equipment

-

2,3-Pyridinedicarboxylic anhydride

-

Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

-

Suitable organic solvent (e.g., glacial acetic acid, toluene)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Filtration equipment

-

Recrystallization setup

-

Analytical instrumentation (e.g., NMR, IR, Mass Spectrometry)

3.2.2. Procedure

-

Reaction Setup : In a reaction flask, dissolve 2,3-pyridinedicarboxylic anhydride in a suitable solvent such as glacial acetic acid or toluene.

-

Nucleophilic Addition : To the stirred solution, add the nitrogen nucleophile. For the synthesis of this compound, an ammonia source would be used. The reaction with aromatic amines to form 2-arylcarbamoyl-3-pyridine carboxylic acids is typically conducted at room temperature for about one hour in glacial acetic acid, or under reflux in toluene for a similar duration.

-

Reaction Monitoring : Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

-

Product Isolation : Upon completion of the reaction, the product may precipitate out of the solution upon cooling. Collect the solid product by filtration.

-

Purification : Purify the crude product by recrystallization from an appropriate solvent, such as ethanol, to obtain pure this compound.

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Quantitative Data

| Parameter | General Conditions |

| Starting Material | 2,3-Pyridinedicarboxylic anhydride |

| Nucleophile | Ammonia source |

| Solvent | Glacial acetic acid or Toluene |

| Temperature | Room temperature to reflux |

| Reaction Time | Approximately 1-3 hours |

Logical Relationship Diagram

Comparison of Synthesis Pathways

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Specificity | High regioselectivity | Potential for isomer formation |

| Reaction Conditions | Mild (near-neutral pH, moderate temperature) | Can require harsher conditions (e.g., reflux) |

| Environmental Impact | Generally lower, uses water as a primary solvent | May use organic solvents and require waste treatment |

| Catalyst | Biocatalyst (microbial cells) | May require acid or base catalysts |

| Yield | High (up to 91.5% reported) | Variable, dependent on conditions |

| Purity | High regioisomeric purity (up to 94.5% reported) | May require extensive purification |

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways for the production of this compound. The choice of method will depend on the specific requirements of the application, including desired purity, scalability, cost, and environmental considerations. The enzymatic method provides a highly selective and sustainable option, while the chemical synthesis route may be more readily implemented in a traditional laboratory setting. This guide provides the foundational knowledge for researchers to pursue either approach for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Carbamoylpicolinic Acid. Due to a lack of available experimental data, this guide leverages computational predictive models to estimate key parameters, including melting point, boiling point, pKa, aqueous solubility, and the octanol-water partition coefficient (logP). Furthermore, this document outlines detailed, representative experimental protocols for the determination of these essential physicochemical properties, offering a methodological framework for laboratory validation. In the absence of published data on its specific biological interactions, a generalized workflow for the determination of physicochemical properties is presented visually to guide research efforts.

Introduction

This compound, also known as 3-carbamoylpyridine-2-carboxylic acid, is a substituted pyridine carboxylic acid. Its structure, featuring both a carboxylic acid and a carboxamide group on the pyridine ring, suggests the potential for diverse chemical interactions and biological activity. A thorough understanding of its physicochemical properties is a critical first step in any research and development endeavor, from assessing its potential as a pharmaceutical agent to its application in materials science. These properties govern a molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide addresses the current information gap by providing reliable predicted values for the core physicochemical properties of this compound and serves as a practical resource for researchers by detailing standard experimental methodologies for their validation.

Molecular and Predicted Physicochemical Properties

The fundamental molecular properties of this compound are summarized in Table 1. Given the absence of experimentally determined physicochemical data in publicly accessible literature, the properties listed in Table 2 have been generated using validated computational prediction tools.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-carbamoylpyridine-2-carboxylic acid | - |

| Synonyms | This compound, 3-Carbamoyl-2-pyridinecarboxylic acid | - |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| SMILES | C1=CC(=C(N=C1)C(=O)O)C(=O)N | [1] |

| InChI Key | CGDAWEVRGAIHJH-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point (°C) | 185 - 215 | AAT Bioquest Melting Point Predictor, Chemical Properties on Demand |

| Boiling Point (°C) | 350 - 450 | AAT Bioquest Boiling Point Predictor, Chemical Properties on Demand |

| pKa (acidic) | 2.5 - 3.5 | Rowan's Free Online pKa Calculator, MolGpKa |

| pKa (basic) | -1.0 - 1.0 | Rowan's Free Online pKa Calculator, MolGpKa |

| Aqueous Solubility (logS) | -1.5 - -0.5 | AqSolPred-web, Molinspiration Cheminformatics |

| logP | -0.5 - 0.5 | Molinspiration Cheminformatics, Osiris Property Explorer |

Note: The ranges provided for predicted values reflect the variability inherent in different computational models. These values should be considered as estimates and require experimental validation.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of an organic acid like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.[2][3][4][5]

Methodology: Capillary Method [2][3][4][5]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. For solids with high melting points, this is often determined under reduced pressure to prevent decomposition.[6][7][8][9][10]

Methodology: Micro Boiling Point Determination (Thiele Tube Method) [6][7][8][9][10]

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation and Data Recording: Heating is discontinued when a steady stream of bubbles is observed. The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound, multiple pKa values may be determined.[11][12][13][14][15][16][17]

Methodology: Potentiometric Titration [12][13][16][17]

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Titration: A calibrated pH electrode is immersed in the solution of the acid. The standardized base is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified as the point(s) of steepest inflection in the curve. The pKa is determined from the pH at the half-equivalence point(s).

Aqueous Solubility Determination

Solubility is a critical parameter, particularly for drug development, as it affects bioavailability.[18][19][20][21][22][23]

Methodology: Shake-Flask Method [19][21][22]

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the saturated solution is carefully removed. The concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.[24][25][26][27][28]

Methodology: Shake-Flask Method [24][25][26][27][28]

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are allowed to separate completely. The concentration of the solute in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available scientific literature detailing the specific signaling pathways or established biological activities of this compound. Further research is required to elucidate its potential interactions with biological systems.

Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel compound like this compound, from initial computational predictions to experimental validation.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While experimental data is currently lacking, the computationally predicted values presented herein offer valuable initial estimates for researchers. The detailed experimental protocols provide a clear path for the validation of these predictions and the generation of robust empirical data. The systematic approach outlined in this guide will aid in the efficient characterization of this and other novel compounds, facilitating their evaluation for potential applications in drug discovery and other scientific disciplines.

References

- 1. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 12. web.williams.edu [web.williams.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. omnicalculator.com [omnicalculator.com]

- 15. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.chemaxon.com [docs.chemaxon.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 21. www1.udel.edu [www1.udel.edu]

- 22. scribd.com [scribd.com]

- 23. Predicting Solubility | Rowan [rowansci.com]

- 24. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 25. LogP / LogD shake-flask method [protocols.io]

- 26. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

In-depth Technical Guide on the Crystal Structure Analysis of 3-Bromopicolinic Acid

Disclaimer: A comprehensive search for the crystal structure of 3-Carbamoylpicolinic Acid did not yield any publicly available crystallographic data. Therefore, this guide provides a detailed analysis of a structurally related compound, 3-Bromopicolinic Acid , for which crystallographic information is available. This analysis serves as a representative example of the methodologies and data presentation expected for a substituted picolinic acid.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the crystal structure of 3-Bromopicolinic Acid. The document outlines the experimental protocols for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and visualizes its molecular structure and crystal packing.

Data Presentation

The crystallographic data for 3-Bromopicolinic Acid has been determined by single-crystal X-ray diffraction. A summary of the key data collection and structure refinement parameters is provided in Table 1. The unit cell dimensions and other crystal data are presented in Table 2.

Table 1: Data Collection and Structure Refinement

| Parameter | Value |

| Empirical formula | C₆H₄BrNO₂ |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Temperature (K) | 150(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Diffractometer | Bruker APEX-II |

| R_gt(F) | 0.0281 |

| wR_ref(F²) | 0.0536 |

| Source: [1][2] |

Table 2: Crystal Data for 3-Bromopicolinic Acid

| Parameter | Value |

| a (Å) | 14.3975(12) |

| b (Å) | 7.5773(7) |

| c (Å) | 12.2500(10) |

| β (°) | 90 |

| Volume (ų) | 1336.4(2) |

| Z | 8 |

| Source: [1][2] |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-Bromopicolinic Acid crystals was achieved through a recrystallization process.[1] Commercially available 3-bromopicolinic acid (2.01 g, 10 mmol) was dissolved in a mixture of 10 mL of tetrahydrofuran and 1 mL of deionized water at room temperature with stirring until a clear solution was formed.[1] The resulting solution was filtered and then allowed to evaporate naturally.[1] After several days, colorless block-shaped crystals suitable for X-ray diffraction were obtained with a yield of 82%.[1]

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction.[1] A suitable crystal was mounted on a Bruker APEX-II diffractometer.[1] The data was collected at a temperature of 150 K using Mo Kα radiation (λ = 0.71073 Å).[1] The structure was solved by direct methods using the SHELXS-2018 program and refined with SHELXL.[1]

Structural Analysis

The crystal structure of 3-Bromopicolinic Acid reveals an orthorhombic crystal system with the space group Pna2₁.[1][2] The asymmetric unit contains two independent molecules of 3-bromopicolinic acid, which exhibit slightly different conformations, particularly around the C1-C2 and C7-C8 bonds.[1]

The molecular structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position. The bond lengths within the molecule are comparable to those reported for similar picolinic acid derivatives.[1]

References

Spectroscopic Analysis of 3-Carbamoylpicolinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Carbamoylpicolinic Acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the molecule's structural characterization through spectroscopic methods.

Please note: Publicly available, experimentally derived spectra for this compound are limited. The data presented herein are predicted values based on the known chemical structure and established principles of spectroscopic analysis.

Molecular Structure

IUPAC Name: 3-Carbamoylpyridine-2-carboxylic acid Molecular Formula: C₇H₆N₂O₃ Molecular Weight: 166.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton, as well as two broad signals for the amide protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.7 - 8.9 | Doublet of doublets | 1H | H6 |

| ~8.2 - 8.4 | Doublet of doublets | 1H | H4 |

| ~7.5 - 7.7 | Doublet of doublets | 1H | H5 |

| ~10.0 - 13.0 | Broad Singlet | 1H | COOH |

| ~7.5 - 8.5 | Broad Singlet | 1H | CONH ₂ (one of two) |

| ~7.0 - 8.0 | Broad Singlet | 1H | CONH ₂ (one of two) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 - 172 | C =O (Carboxylic Acid) |

| ~165 - 168 | C =O (Amide) |

| ~150 - 153 | C 2 |

| ~148 - 151 | C 6 |

| ~138 - 141 | C 4 |

| ~128 - 132 | C 3 |

| ~124 - 127 | C 5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Characteristic IR Absorption Bands (Predicted)

| Frequency (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3500 - 3300 | N-H stretch | Primary Amide | Medium |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| ~3100 - 3000 | C-H stretch | Aromatic | Medium |

| 1760 - 1690 | C=O stretch | Carboxylic Acid | Strong |

| 1690 - 1630 | C=O stretch | Primary Amide (Amide I) | Strong |

| 1650 - 1580 | N-H bend | Primary Amide (Amide II) | Medium |

| 1600 - 1585 | C=C stretch | Aromatic Ring | Medium |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[3]

Mass Spectrometry Data (Predicted)

| m/z | Ion | Notes |

| 166 | [M]⁺ | Molecular Ion |

| 149 | [M - NH₃]⁺ | Loss of ammonia from the amide group |

| 148 | [M - H₂O]⁺ | Loss of water |

| 122 | [M - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid |

| 121 | [M - COOH]⁺ | Loss of the carboxyl group |

| 106 | [M - COOH - NH]⁺ | Subsequent fragmentation |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Experimental Protocols

a) NMR Spectroscopy A generalized protocol for acquiring NMR spectra of organic molecules is as follows:[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons in the carboxylic acid and amide groups).

-

Transfer: Filter the solution into a clean NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

-

Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

b) Infrared (IR) Spectroscopy A common method for solid sample preparation in IR spectroscopy is the thin solid film method:[7]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methanol or acetone).

-

Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[7]

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for a thicker film or diluting the solution for a thinner film.[7]

c) Mass Spectrometry The following outlines a general procedure for mass spectrometry analysis:[6][8]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[6]

-

Ionization: The gaseous molecules are ionized, commonly using an electron impact (EI) source. In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[6][8]

-

Acceleration: The newly formed ions are accelerated by an electric field.[8]

-

Deflection: The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[8]

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[6]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic techniques.

Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

The Emergence of a Versatile Building Block: A Technical Guide to 3-Carbamoylpicolinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carbamoylpicolinic acid, a pyridinecarboxylic acid derivative, has emerged as a significant heterocyclic building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. While a singular "discovery" event is not prominently documented, its history is intrinsically linked to the broader exploration of picolinic acid derivatives and the advancement of biocatalysis. This guide provides a comprehensive overview of the synthesis, key experimental data, and the scientific context of this compound, offering a valuable resource for professionals in chemical research and drug development.

Introduction: A Historical Perspective

The history of this compound is not marked by a specific, celebrated discovery but rather by a gradual recognition of its utility as a synthetic intermediate. Its structural parent, picolinic acid, has been known for much longer and is a catabolite of the amino acid tryptophan.[1][2] The diverse biological activities of picolinic acid and its derivatives, ranging from antimicrobial to herbicidal, have spurred extensive research into this class of compounds.[3][4] The development of novel synthetic methodologies, particularly the use of enzymatic reactions to achieve high regioselectivity, has been a critical enabler in the efficient production of specific picolinic acid derivatives like this compound.

A seminal report in 2000 by Ogawa et al. detailed a highly efficient and regioselective enzymatic synthesis of this compound, highlighting its potential as a readily accessible building block.[5] This development, in essence, marks a key milestone in the "history" of this compound by providing a practical route to its production, thereby unlocking its potential for wider application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 3-Carbamoylpyridine-2-carboxylic acid |

| CAS Number | 4733-65-7 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Key Synthesis: Enzymatic Regioselective Hydrolysis

The most well-documented and efficient synthesis of this compound is through the imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide. This method, developed by Ogawa et al. (2000), utilizes whole cells of Arthrobacter ureafaciens O-86 as a biocatalyst.[5]

Experimental Protocol: Enzymatic Synthesis

3.1.1. Microorganism and Cultivation: Arthrobacter ureafaciens O-86 is cultivated in a medium containing 1% glycerol, 0.5% peptone, 0.5% yeast extract, and 0.1% K₂HPO₄, adjusted to pH 7.0. The cultivation is carried out at 28°C for 24 hours with shaking. The cells are then harvested by centrifugation and washed with a 0.85% NaCl solution.

3.1.2. Reaction Conditions: The reaction is performed in a two-phase system to minimize spontaneous hydrolysis of the substrate. The aqueous phase consists of a suspension of A. ureafaciens cells in a buffer (e.g., 0.1 M phosphate buffer, pH 5.5). The organic phase is cyclohexanone containing the substrate, 2,3-pyridinedicarboximide. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with vigorous stirring.

3.1.3. Substrate Addition and Product Isolation: Periodic addition of the substrate is employed to maintain a concentration that maximizes the reaction rate while avoiding substrate inhibition. After the reaction, the aqueous phase is separated, and the product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.

Quantitative Data Summary

The enzymatic synthesis of this compound has been optimized to achieve high yield and purity, as summarized in Table 2.[5]

| Parameter | Value |

| Substrate | 2,3-pyridinedicarboximide |

| Biocatalyst | Arthrobacter ureafaciens O-86 (intact cells) |

| Reaction System | Water-organic solvent (cyclohexanone) two-phase system |

| pH | 5.5 |

| Temperature | 30°C |

| Reaction Time | 2 hours |

| Total Substrate Added | 40 mM |

| Product Yield | 36.6 mM |

| Molar Conversion Yield | 91.5% |

| Regioisomeric Purity | 94.5% |

Applications and Significance

This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily in two key sectors:

-

Agrochemicals: Picolinic acid derivatives are a well-established class of herbicides.[4] The structural motif of this compound can be incorporated into novel herbicidal compounds.

-

Pharmaceuticals: The pyridine ring is a common scaffold in a vast array of pharmaceuticals.[6] The presence of both a carboxylic acid and a carboxamide group on the pyridine ring of this compound provides two reactive handles for further chemical modification, making it an attractive starting material for the synthesis of new drug candidates. The broader family of picolinic acid derivatives has been investigated for a wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibition.[6][7]

Logical Relationships and Workflows

The following diagrams illustrate the key processes and logical relationships related to this compound.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic chemistry, where the convergence of traditional organic synthesis and modern biocatalysis provides powerful tools for creating valuable molecules. While its history is not one of a singular breakthrough, its significance is firmly established through its role as a versatile building block. The efficient enzymatic synthesis has made it readily available, paving the way for its increased use in the development of novel agrochemicals and pharmaceuticals. For researchers and professionals in these fields, a thorough understanding of the synthesis and properties of this compound is essential for leveraging its full potential in future innovations.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]

- 5. 3-carbamoyl-alpha-picolinic acid production by imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide in a water-organic solvent, two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

An In-depth Technical Guide to 3-Carbamoylpicolinic Acid and its Isomers for Researchers and Drug Development Professionals

An Introduction to a Versatile Scaffold in Medicinal Chemistry

3-Carbamoylpicolinic acid, a pyridine-carboxylic acid derivative, and its isomers represent a class of compounds with significant potential in drug discovery and development. These scaffolds are of particular interest to researchers in medicinal chemistry due to their structural similarities to endogenous molecules and their capacity for diverse chemical modifications. This technical guide provides a comprehensive overview of this compound and its isomers, focusing on their synthesis, physicochemical properties, and biological significance, with a particular emphasis on their role in key metabolic pathways.

Core Compound Profile: this compound

This compound, also known as 3-carbamoyl-2-pyridinecarboxylic acid, is a heterocyclic compound with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol . Its structure features a pyridine ring substituted with a carboxylic acid group at the 2-position and a carboxamide group at the 3-position.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of the parent molecule, picolinic acid, and related derivatives provide valuable insights. Picolinic acid is a white solid with a melting point of 136-138 °C and is soluble in water. The introduction of a carbamoyl group is expected to influence these properties, likely increasing the melting point and altering solubility characteristics due to the potential for additional hydrogen bonding.

Table 1: Physicochemical Properties of Picolinic Acid and Related Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138[1] |

| Nicotinic Acid (Niacin) | C₆H₅NO₂ | 123.11 | 236.6 |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 317 |

Synthesis and Characterization

The synthesis of this compound can be achieved through the regioselective hydrolysis of 2,3-pyridinedicarboximide. This reaction is catalyzed by an imidase from Arthrobacter ureafaciens and is performed in a water-organic solvent, two-phase system to control the pH and prevent random hydrolysis.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound by regioselective hydrolysis of 2,3-pyridinedicarboximide.

Materials:

-

2,3-pyridinedicarboximide

-

Intact Arthrobacter ureafaciens O-86 cells (as the source of imidase)

-

Cyclohexanone

-

Water

-

pH meter

-

Reaction vessel with temperature and pH control

Procedure:

-

Prepare a two-phase system by mixing water and cyclohexanone in the reaction vessel.

-

Adjust the pH of the aqueous phase to 5.5.

-

Add the intact Arthrobacter ureafaciens O-86 cells to the aqueous phase.

-

Periodically add 2,3-pyridinedicarboximide to the reaction mixture, maintaining a total concentration of 40 mM.

-

Maintain the reaction at a controlled temperature with constant stirring for 2 hours.

-

Monitor the progress of the reaction by analyzing samples from the aqueous phase.

-

Upon completion, separate the aqueous phase containing the product, this compound.

-

Purify the product from the aqueous phase using appropriate chromatographic techniques.

Under optimized conditions, this method can achieve a molar conversion yield of 91.5% with a regioisomeric purity of 94.5%.[2]

Characterization

The structural confirmation of this compound and its isomers relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

1H and 13C NMR Spectroscopy:

While specific NMR data for this compound is scarce, the expected chemical shifts can be predicted based on the analysis of related pyridine carboxylic acid derivatives.

-

1H NMR: The spectrum is expected to show signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns being characteristic of the substitution pattern. The protons of the carboxamide group (CONH₂) would likely appear as a broad singlet, and the carboxylic acid proton (COOH) as a highly deshielded broad singlet.

-

13C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and carboxamide groups are expected to resonate at the downfield region of the spectrum.

Isomers of Carbamoylpicolinic Acid

The positional isomers of this compound, where the carbamoyl group is at the 4, 5, or 6-position, are also of interest in medicinal chemistry. However, detailed information regarding their synthesis and properties is limited in the available literature. The synthesis of these isomers would likely require different starting materials and synthetic strategies. For instance, the synthesis of 4-aminopicolinic acid, a related compound, has been reported via the catalytic hydrogenation of 4-nitropicolinic acid N-oxide.

Biological Significance and Signaling Pathways

Picolinic acid and its derivatives are metabolites of the essential amino acid tryptophan via the kynurenine pathway. This pathway is a critical route for tryptophan metabolism and leads to the production of several neuroactive and immunomodulatory molecules, as well as the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).

The Kynurenine Pathway

The kynurenine pathway is a complex cascade of enzymatic reactions. The dysregulation of this pathway has been implicated in a variety of neurological and inflammatory disorders.

Role in NAD⁺ Synthesis

Quinolinic acid, an isomer of this compound, is a key intermediate in the de novo synthesis of NAD⁺. This pathway is essential for maintaining cellular energy levels and for the function of NAD⁺-dependent enzymes involved in DNA repair and cell signaling.

Potential as Enzyme Inhibitors

The structural similarity of picolinic acid derivatives to endogenous metabolites suggests their potential as enzyme inhibitors. While the specific targets of this compound are not yet well-defined, related compounds have shown inhibitory activity against various enzymes. For example, some picolinic acid analogs have demonstrated inhibitory effects on α-amylase and carboxypeptidase A. Further research is needed to elucidate the specific enzyme inhibitory profile of this compound and its isomers.

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

Test compound (e.g., this compound)

-

Buffer solution at optimal pH for the enzyme

-

Microplate reader or spectrophotometer

-

96-well plates

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the appropriate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound in the buffer.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

The Biological Activity of Picolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, an endogenous metabolite of the amino acid tryptophan, and its derivatives represent a "privileged" structural motif in medicinal chemistry and drug discovery.[1] As a bidentate chelating agent, the picolinic acid scaffold is integral to a variety of biological processes and has been explored for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and enzyme-inhibiting agents.[2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities of picolinic acid derivatives, detailing mechanisms of action, quantitative data, experimental protocols, and key molecular pathways.

Antimicrobial Activity

Picolinic acid and its derivatives exhibit significant antimicrobial properties against a broad spectrum of bacteria and fungi. This activity is often attributed to its metal-chelating properties, which can disrupt essential microbial metabolic processes.[5][6]

Antibacterial and Antifungal Data

Studies have quantified the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for picolinic acid and its metal complexes against various pathogens. The activity can be influenced by pH, with greater efficacy often observed at lower pH values.[5]

| Compound/Derivative | Microorganism | Assay | pH | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |

| Picolinic Acid (PA) | Staphylococcus aureus | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] |

| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||

| Pseudomonas aeruginosa | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] | |

| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||

| Bacillus subtilis | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] | |

| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||

| Candida albicans | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] | |

| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||

| Serratia marcescens | - | - | 0.5 | - | [6] | |

| Klebsiella pneumoniae | - | - | 0.5 | - | [6] | |

| Escherichia coli | - | - | 0.5 | - | [6] | |

| Proteus mirabilis | - | - | 1.5 | - | [6] | |

| Sodium Picolinate (PS) | Various Bacteria & Fungi | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] |

| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||

| Zinc Picolinate | Bacillus subtilis | - | - | 0.5 | 1.0 | [7] |

| Staphylococcus aureus | - | - | 0.5 | 1.0 | [7] | |

| Copper Picolinate | Micrococcus luteus | - | - | 0.5 | 1.0 | [7] |

| Serratia marcescens | - | - | 0.5 | 1.0 | [7] | |

| Cobalt Picolinate | Micrococcus luteus | - | - | 0.5 | 1.0 | [7] |

| Serratia marcescens | - | - | 0.5 | 1.0 | [7] | |

| Nickel Picolinate | Bacillus subtilis | - | - | 0.5 | 1.0 | [7] |

| Klebsiella pneumoniae | - | - | 0.5 | 1.0 | [7] | |

| Manganese Picolinate | Bacillus subtilis | - | - | 0.5 | 1.0 | [7] |

| Klebsiella pneumoniae | - | - | 0.5 | 1.0 | [7] |

Experimental Protocol: Microbroth Dilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (typically ~5 x 10^5 CFU/mL).

-

Serial Dilution: The test compound (e.g., picolinic acid) is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. After further incubation, the lowest concentration that results in no microbial growth on the agar is recorded as the MBC or MFC.

Antiviral Activity

Picolinic acid has emerged as a broad-spectrum inhibitor of enveloped viruses, including significant human pathogens like SARS-CoV-2 and Influenza A virus (IAV).[8][9] Its mechanism is multifaceted, primarily targeting the early stages of viral entry into host cells.[10]

Mechanism of Antiviral Action

The antiviral effects of picolinic acid are not directed at a single viral protein but rather at the fundamental processes of viral entry.[8][9]

-

Inhibition of Virus-Cellular Membrane Fusion: Picolinic acid interferes with the fusion of the viral envelope with the host cell's endosomal membranes.[11]

-

Compromised Viral Membrane Integrity: It can disrupt the physical integrity of the viral envelope.[8]

-

Interference with Endocytosis: The compound can impede the cellular endocytic pathways that viruses often exploit for entry.[8][10]

This multi-pronged approach makes it effective against a range of enveloped viruses and suggests a higher barrier to the development of viral resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. researchgate.net [researchgate.net]

- 7. scihub.org [scihub.org]

- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 11. news-medical.net [news-medical.net]

Navigating the Solubility Landscape of 3-Carbamoylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive literature search for quantitative solubility data of 3-Carbamoylpicolinic Acid in various common solvents did not yield specific experimental results for this compound. This guide, therefore, provides a robust framework for researchers to determine the solubility of this compound and related compounds. It outlines established experimental protocols, including the gravimetric method and High-Performance Liquid Chromatography (HPLC), which are industry standards for generating reliable solubility data. To illustrate the application of these methods and the presentation of resulting data, this document includes reference solubility data for the structurally similar compound, picolinic acid. This guide is intended to be a practical resource for scientists engaged in drug discovery and development, enabling them to systematically approach the characterization of new chemical entities.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in the pre-formulation and formulation development stages of a new drug candidate. The following are detailed methodologies for key experiments to ascertain the solubility of a solid compound in various solvents.

Gravimetric Method for Equilibrium Solubility

The gravimetric method is a straightforward and widely used technique to determine the equilibrium solubility of a compound. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Evaporating dish or weighing boats

-

Oven

-

The compound of interest (solute)

-

A selection of solvents

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The container is placed in a constant temperature shaker or water bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. A clear aliquot of the supernatant is then carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.45 µm) to remove all undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

-

Solvent Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The solvent is then evaporated at a controlled temperature, often in an oven, until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the filtrate used. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate analytical technique for determining the concentration of a solute in a saturated solution, especially for compounds with low solubility or when only small sample volumes are available.

Apparatus and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound

-

Same apparatus as the gravimetric method for sample preparation and equilibration

-

Volumetric glassware for dilutions

-

High-purity solvents for the mobile phase

Procedure:

-

Standard Curve Preparation: A series of standard solutions of the compound with known concentrations are prepared in the solvent of interest. These standards are then injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Saturated Solution Preparation: A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 and 2).

-

Sample Analysis: A filtered aliquot of the saturated solution is appropriately diluted with the solvent to fall within the concentration range of the calibration curve. The diluted sample is then injected into the HPLC system.

-

Concentration Determination: The peak area of the analyte in the sample chromatogram is used to determine its concentration from the previously established calibration curve.

-

Solubility Calculation: The solubility of the compound is calculated by taking into account the dilution factor.

Illustrative Solubility Data: Picolinic Acid

While specific data for this compound is not available, the following table presents the experimentally determined solubility of the related compound, picolinic acid, in three different solvents at various temperatures. This serves as an example of how solubility data is typically presented.

| Solvent | Temperature (K) | Solubility (g/kg of solvent) | Mole Fraction (x) |

| Water | 293.15 | 862.5 | 0.123 |

| 298.15 | 980.1 | 0.138 | |

| 303.15 | 1112.3 | 0.155 | |

| 308.15 | 1262.5 | 0.174 | |

| 313.15 | 1434.1 | 0.195 | |

| 318.15 | 1632.0 | 0.219 | |

| 323.15 | 1862.1 | 0.246 | |

| Ethanol | 293.15 | 57.1 | 0.013 |

| 298.15 | 68.9 | 0.016 | |

| 303.15 | 83.0 | 0.019 | |

| 308.15 | 100.1 | 0.023 | |

| 313.15 | 120.6 | 0.027 | |

| 318.15 | 145.2 | 0.032 | |

| 323.15 | 174.9 | 0.038 | |

| Acetonitrile | 293.15 | 17.0 | 0.006 |

| 298.15 | 20.8 | 0.007 | |

| 303.15 | 25.4 | 0.009 | |

| 308.15 | 31.2 | 0.011 | |

| 313.15 | 38.3 | 0.013 | |

| 318.15 | 47.1 | 0.016 | |

| 323.15 | 58.0 | 0.020 |

Visualizing the Experimental Workflow

To further clarify the process of solubility determination, the following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for solid-liquid solubility determination.

3-Carbamoylpicolinic Acid: A Technical Overview of its Chemical Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylpicolinic acid is a pyridine derivative with the chemical formula C7H6N2O3. While the structural similarity to biologically active molecules like picolinic acid might suggest a pharmacological role, current scientific literature primarily identifies this compound not as a pharmacologically active agent with a defined mechanism of action, but as a chemical intermediate. This technical guide provides a comprehensive overview of its known chemical properties and its role in synthetic organic chemistry, particularly in the preparation of herbicidal compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-carbamoylpyridine-2-carboxylic acid, is a small molecule with the following properties[1][2][]:

| Property | Value |

| CAS Number | 4733-65-7 |

| Molecular Formula | C7H6N2O3 |

| Molecular Weight | 166.13 g/mol |

| IUPAC Name | 3-carbamoylpyridine-2-carboxylic acid |

| Synonyms | 3-CARBAMOYLPYRIDINE-2-CARBOXYLIC ACID |

Role in Chemical Synthesis

The primary documented role of this compound is as an isomer and intermediate in the synthesis of nicotinic acid and quinoline carboxylic acid derivatives, some of which exhibit herbicidal properties.[4][5] A key synthetic route involves the reaction of 2,3-pyridinedicarboxylic anhydride with an aminocarboxamide or related compounds. This reaction can lead to the formation of two isomeric products: the desired 2-carbamoyl nicotinic acid and the isomeric 3-carbamoyl picolinic acid. The process is optimized to selectively favor the formation of the nicotinic acid isomer.[4][5]

The logical workflow for this synthesis, highlighting the formation of the isomeric products, is depicted below.

Quantitative Data from Synthesis

The synthesis process is designed to maximize the yield of the desired 2-carbamoyl nicotinic acid isomer over the 3-carbamoyl picolinic acid. The following table summarizes the yield data from a representative experimental procedure.[4][5]

| Reactant A | Reactant B | Product | Yield |

| 2,3-Pyridinedicarboxylic Anhydride | 2-Amino-2,3-dimethylbutyronitrile | 2-Carbamoyl Nicotinic Acid | 88.9% |

| 2,3-Pyridinedicarboxylic Anhydride | 2-Amino-2,3-dimethylbutyronitrile | 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]nicotinic acid | 84.1% |

Experimental Protocol

The following is a detailed methodology for the synthesis of 2-carbamoyl nicotinic acid, which proceeds via the formation of a carbamoyl nicotinic acid intermediate, with 3-carbamoyl picolinic acid being a potential isomeric byproduct.[4][5]

Objective: To synthesize 2-carbamoyl nicotinic acid with high selectivity.

Materials:

-

2,3-Pyridinedicarboxylic anhydride

-

2-Amino-2,3-dimethylbutyronitrile (94% purity)

-

4-Picoline

-

Toluene

-

Aqueous Sodium Hydroxide (50%)

-

Nitrogen atmosphere

Procedure:

-

A solution of 2,3-pyridinedicarboxylic anhydride (333.3 g, 0.98 mol) in 4-picoline (1600 mL) is prepared under a nitrogen atmosphere.

-

The solution is stirred, and 2-Amino-2,3-dimethylbutyronitrile (273.27 g, 2.287 mol) is added while maintaining the reaction mixture temperature at 8 to 12°C.

-

The resulting mixture is stirred for one and a half hours at 8 to 12°C.

-

The reaction mixture is then weighed, and the product formation is analyzed by high-performance liquid chromatography (HPLC).

-

The product is isolated by diluting the reaction mixture with toluene (1600 mL).

-

The product is extracted into aqueous sodium hydroxide (800 mL of 50% NaOH in 532 mL of water) at 35 to 40°C.

-

The basic extract is washed with toluene (1600 mL) at 35 to 40°C, and the basic solution of the product is separated.

The workflow for this experimental protocol is outlined in the diagram below.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 4733-65-7 [chemicalbook.com]

- 4. EP0144595A1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]

- 5. EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 3-Carbamoylpicolinic Acid in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Carbamoylpicolinic acid, also known as 3-carbamoylpyridine-2-carboxylic acid, is a derivative of picolinic acid. Picolinic acid and its derivatives are well-established ligands in coordination chemistry, known for their ability to form stable complexes with a variety of metal ions.[1] The presence of both a carboxylic acid group and a carbamoyl (amide) group at the 3-position of the pyridine ring suggests that this compound can act as a versatile chelating agent. The coordination chemistry of such ligands is of significant interest for potential applications in catalysis, materials science, and medicinal chemistry.[2][3]

This document provides an overview of the potential applications of this compound as a ligand and outlines general protocols for the synthesis and characterization of its metal complexes, based on established methods for related picolinic acid derivatives.

Potential Applications

While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, the known properties of related picolinic acid complexes allow for the extrapolation of potential applications.

-

Catalysis: Metal complexes of picolinic acid derivatives have demonstrated catalytic activity in various organic transformations.[4][5] The electronic and steric properties imparted by the 3-carbamoyl group could modulate the catalytic performance of metal centers in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

-

Biological Activity: Coordination compounds of pyridinecarboxylic acids have been investigated for their biological activities, including antimicrobial and anticancer properties.[6][7][8] The carbamoyl moiety may enhance biological activity or alter the pharmacokinetic properties of the metal complexes.

-

Materials Science: The ability of picolinic acid derivatives to form stable metal-organic frameworks (MOFs) and coordination polymers suggests that this compound could be a valuable building block for new materials with interesting magnetic, optical, or porous properties.[4]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes of this compound, adapted from literature on similar ligands.[9][10] Researchers should optimize these procedures for their specific metal ion and desired complex.

Synthesis of this compound Metal Complexes: A General Procedure

This protocol describes a general method for the synthesis of a metal(II) complex of this compound.

Materials:

-

This compound

-

A metal(II) salt (e.g., acetate, chloride, nitrate, or perchlorate salt of Cu(II), Co(II), Ni(II), Zn(II), etc.)

-

Solvent (e.g., methanol, ethanol, water, or a mixture)

-

Base (optional, e.g., sodium hydroxide, triethylamine)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

-

If the reaction requires deprotonation of the carboxylic acid, add a stoichiometric amount of a suitable base to the ligand solution and stir.

-

In a separate flask, dissolve the metal(II) salt (0.5 to 1 equivalent, depending on the desired stoichiometry) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or heated under reflux for several hours to facilitate complex formation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion of the reaction, allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, the solvent can be slowly evaporated at room temperature or in a desiccator to induce crystallization.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product in a vacuum oven or desiccator.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound metal complexes.

Characterization of the Metal Complexes

The synthesized complexes should be characterized using a variety of analytical techniques to confirm their identity, purity, and structure.

-

Elemental Analysis: To determine the empirical formula of the complex.

-

Infrared (IR) Spectroscopy: To identify the coordination mode of the ligand. Shifts in the vibrational frequencies of the carboxylate and carbamoyl groups upon coordination to the metal ion can provide valuable structural information.

-

UV-Visible Spectroscopy: To study the electronic properties of the complex and determine the coordination geometry of the metal ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

Quantitative Data

As there is limited published data specifically for this compound complexes, the following table presents typical coordination bond lengths observed for related picolinic acid metal complexes to provide a reference for expected values.

| Metal Ion | Donor Atom | Bond Length (Å) Range |

| Cu(II) | N (pyridine) | 1.9 - 2.1 |

| O (carboxylate) | 1.9 - 2.2 | |

| Co(II) | N (pyridine) | 2.0 - 2.2 |

| O (carboxylate) | 2.0 - 2.3 | |

| Ni(II) | N (pyridine) | 2.0 - 2.2 |

| O (carboxylate) | 2.0 - 2.2 | |

| Zn(II) | N (pyridine) | 2.0 - 2.2 |

| O (carboxylate) | 2.0 - 2.3 |

Note: These are approximate ranges and can vary depending on the specific complex and its crystal packing.

Logical Relationships in Coordination

The coordination of this compound to a metal ion can occur through different modes, leading to various possible structures. The following diagram illustrates the potential coordination pathways.

Caption: Potential coordination modes of this compound with a metal center.

Conclusion

This compound holds promise as a versatile ligand in coordination chemistry. While specific experimental data for its metal complexes are not yet widely available, the established chemistry of related picolinic acid derivatives provides a strong foundation for future research. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers interested in exploring the coordination chemistry and potential applications of this intriguing ligand. Further investigation is warranted to fully elucidate the structural, catalytic, and biological properties of this compound-metal complexes.

References

- 1. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. ajol.info [ajol.info]

- 4. Syntheses, Crystal Structures, and Catalytic Properties of Three Cu(II) and Cobalt(II) Coordination Compounds Based on an Ether-Bridged Tetracarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis Using 3-Carbamoylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and notably, drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final properties of the MOF.[2]

This document provides detailed application notes and a proposed experimental protocol for the synthesis of a novel Metal-Organic Framework using 3-Carbamoylpicolinic Acid as the organic linker. While, to the best of our knowledge, the synthesis of a MOF using this specific linker has not been previously reported, the protocol herein is extrapolated from successful syntheses of MOFs using structurally similar pyridine-based carboxylic acids, such as 3,5-pyridinedicarboxylic acid.[4][5][6] The presence of the carbamoyl (amide) group in this compound offers an additional hydrogen-bonding site, which could enhance the MOF's properties for applications like selective gas adsorption or controlled drug release.[4]

Proposed Application: Drug Delivery Vehicle